molecular formula C12H18N2O2 B253695 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide

3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide

Número de catálogo B253695
Peso molecular: 222.28 g/mol
Clave InChI: UCRFACWUFRWYDM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide, also known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its transporters play a crucial role in regulating its concentration in the synaptic cleft. TBOA has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

Mecanismo De Acción

3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide exerts its effects by inhibiting the activity of glutamate transporters, which are responsible for the reuptake of glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels, which can result in excitotoxicity and neuronal damage. 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide has been shown to selectively inhibit the activity of the excitatory amino acid transporter subtype 2 (EAAT2), which is the primary glutamate transporter in the brain.
Biochemical and physiological effects:
3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide has been shown to increase extracellular glutamate levels in various brain regions, including the hippocampus and cortex. This can lead to an increase in neuronal excitability and synaptic plasticity, which may contribute to its therapeutic effects in neurological disorders. 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide has also been shown to increase the release of dopamine and other neurotransmitters in the striatum, which may be involved in its effects on motor function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide in lab experiments is its potency and selectivity for EAAT2. This allows for precise manipulation of glutamate levels in the brain, which is essential for studying its effects on neuronal function and behavior. However, 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide has some limitations, including its poor solubility in water and its potential toxicity at high doses. Careful dosing and monitoring are therefore required when using 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide in lab experiments.

Direcciones Futuras

There are several future directions for research on 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide, including its potential therapeutic applications in neurological disorders. Further studies are needed to investigate its effects on other glutamate transporters and to determine the optimal dosing and administration routes for clinical use. Additionally, the development of more potent and selective glutamate transporter inhibitors may lead to the discovery of new treatments for neurological disorders.

Métodos De Síntesis

3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide can be synthesized using a multi-step reaction involving the condensation of 3-methylbutanoyl chloride and 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid, followed by the addition of ammonia to form the amide group. The final product is obtained through a purification process involving recrystallization.

Aplicaciones Científicas De Investigación

3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide has been widely used as a tool in scientific research to study the role of glutamate transporters in various neurological disorders. It has been shown to be effective in reducing seizures in animal models of epilepsy, and in protecting neurons from ischemic damage in stroke. 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide has also been investigated for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Propiedades

Nombre del producto

3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide

Fórmula molecular

C12H18N2O2

Peso molecular

222.28 g/mol

Nombre IUPAC

3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide

InChI

InChI=1S/C12H18N2O2/c1-8(2)7-11(15)13-12-9-5-3-4-6-10(9)14-16-12/h8H,3-7H2,1-2H3,(H,13,15)

Clave InChI

UCRFACWUFRWYDM-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=C2CCCCC2=NO1

SMILES canónico

CC(C)CC(=O)NC1=C2CCCCC2=NO1

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.